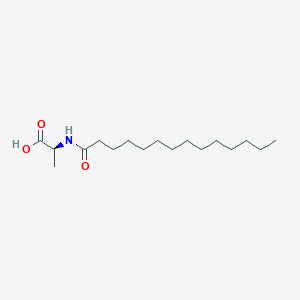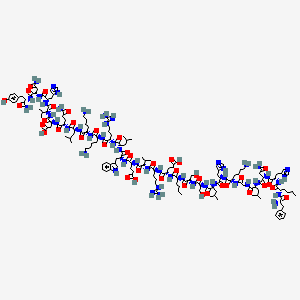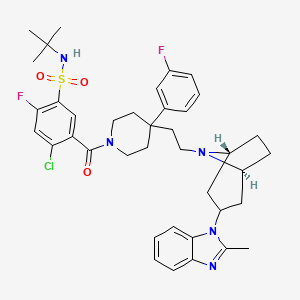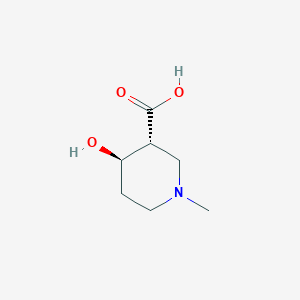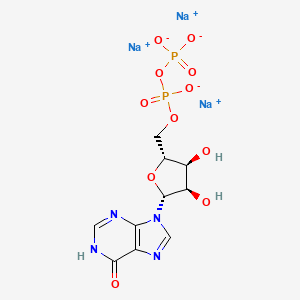![molecular formula C8H13NO2 B3029651 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 737693-57-1](/img/structure/B3029651.png)
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid
概要
説明
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid is a conformationally restricted amino acid that is structurally related to a number of compounds synthesized for research into their chemical and biological properties. These compounds are often designed to mimic or interfere with the function of natural amino acids or peptides, and they have potential applications in medicinal chemistry and drug design due to their unique structures and properties.
Synthesis Analysis
The synthesis of related bicyclic amino acids has been reported in several studies. For instance, a non-chiral analogue of 2-aminoadipic acid, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, was synthesized from dimethyl-meso-2,5-dibromohexanedioate through a key step involving double alkylation . Another study reported the synthesis of both enantiomers of 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid, a close analogue of the glutamate receptor ligand LY354740, using a photochemical [2+2] cycloaddition reaction . Additionally, an efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid was achieved, which serves as a gamma-turn mimic .
Molecular Structure Analysis
Structural analysis of these bicyclic amino acids has been performed using various spectroscopic techniques. For example, the gamma-amino acid derivative 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid was analyzed using 1H NMR spectroscopy, and intramolecular hydrogen bonding was confirmed, which was in agreement with predictions from Ab initio computational studies . The stereostructure of other related compounds, such as 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers, was elucidated using IR and NMR spectroscopy, employing techniques like HMQC, HMBC, DEPT, and DIFFNOE .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in various contexts. For instance, the electrochemical oxidation of a methionine analogue, 2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, was studied using cyclic voltammetry, revealing insights into the neighboring group participation during the oxidation process . This kind of analysis is crucial for understanding the chemical behavior of these compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these bicyclic amino acids are influenced by their constrained structures. For example, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid highlighted the importance of the bicyclic nature and conformational constraints, which may make this amino acid a useful building block in medicinal chemistry . The constrained structure of these compounds often leads to unique properties, such as selectivity for certain receptors or transport systems, as seen with the isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids in comparison to the bicycloheptane analogue .
科学的研究の応用
Stereochemistry in Synthesis
The synthesis and stereostructure of various bicyclic amino acids, including those related to 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid, have been extensively studied. For instance, the preparation of 3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and its epimers was achieved via stereoselective functionalization, with structures confirmed by IR and NMR spectroscopy (Palkó et al., 2005).
Transport Applications
The isomeric forms of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, synthesized and compared with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, were examined for their specificity to the Na+-independent membrane transport system in tumor cells and rat hepatoma cell lines. This research highlighted the potential of bicyclic amino acids in influencing amino acid transport systems (Christensen et al., 1983).
Conformational Studies
Studies on 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, a structurally related compound, revealed its efficacy as a novel γ-turn mimic. Through 1H NMR spectroscopy, researchers confirmed the turn structure predicted by computational study, showing the potential for these compounds in modeling specific protein structures (Park et al., 2008).
Conformational Locking with Bicyclic Cores
Bicyclo[3.2.0]heptane has been studied as a core structure for conformationally locking pharmacophores. This research is crucial for understanding how the core structures of compounds like 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid can influence the conformation and pharmacological properties of the molecules (Vorberg et al., 2017).
Facile Synthesis Approaches
Advancements in the synthesis of aminobicyclo[2.2.1]heptane-2-carboxylic acids, such as a stereoselective approach yielding α- and β-isomers, contribute significantly to the ease of obtaining these compounds for further study and application (Kim et al., 2015).
Safety And Hazards
将来の方向性
Given the limited information available on “4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid”, future research could focus on further elucidating its properties, potential applications, and safety profile. The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
特性
IUPAC Name |
4-aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYXIODNSNZLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665720 | |
| Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
737693-57-1 | |
| Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

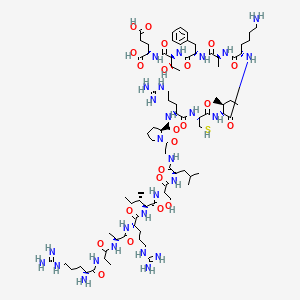
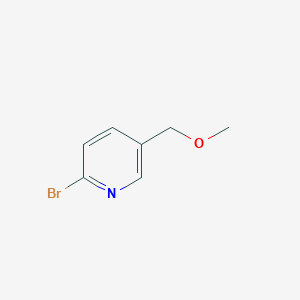
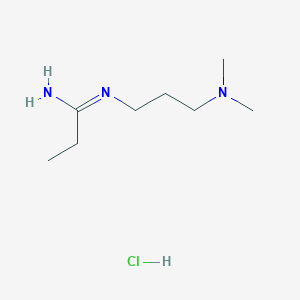
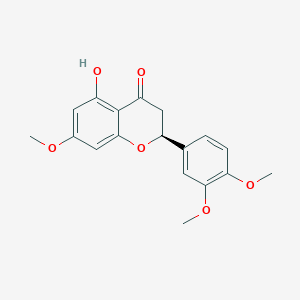
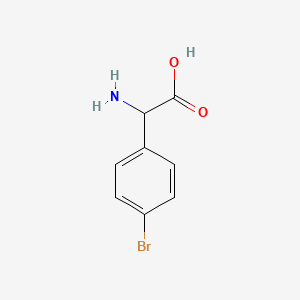
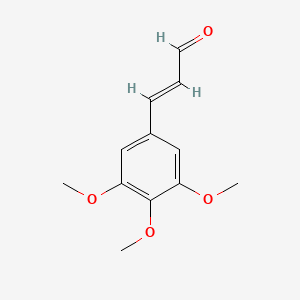

![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)
![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)
